Xylazole

Descripción general

Descripción

Xylazole, also known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . It is sold under many trade names worldwide, most notably the Bayer brand name Rompun, as well as Anased, Sedazine, and Chanazine . Xylazole is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not used in human medical treatment .

Molecular Structure Analysis

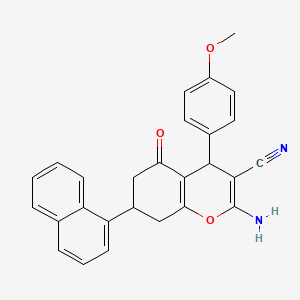

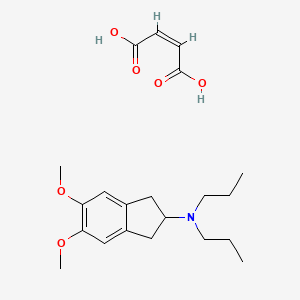

The molecular structure of Xylazole is C11H13ClN2S . The molecular weight is 240.75 g/mol . The exact mass is 240.048798 Da . The monoisotopic mass is 240.048798 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of Xylazole include a molecular weight of 240.75 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .

Aplicaciones Científicas De Investigación

Neurohumoral and Metabolic Effects

Xylazole, when administered alone or in combination with ketamine, elicits a range of neurohumoral and metabolic responses in healthy dogs. This includes alterations in pulse rate, respiratory rate, arterial pressure, and body temperature. Additionally, it affects plasma concentrations of norepinephrine, epinephrine, insulin, beta-endorphin, cortisol, and glucose (Changmin et al., 2010).

Inhibition of NO-cGMP Pathway

Xylazole has been found to inhibit the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway in fetal rat nerve cells, impacting the levels of amino acid neurotransmitters and the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase. This suggests a potential mechanism for its anesthetic and analgesic effects (Wang et al., 2021).

Analgesic Mechanism

Studies on Xylazole's analgesic mechanism reveal that it might be mediated by α 2 adrenoceptors (α 2AR) and imidazoline receptors (IR), indicating its potential as a non-addictive analgesic drug (De, 2002). Further studies have demonstrated its potent antinociceptive activity and its correlation to clonidine displacement in brain membranes, suggesting mediation through α 2-adrenoceptors in the brain (Min-ru, 2003).

Modulation of NO-NOS-cGMP Signal Pathways

Research indicates that Xylazole significantly inhibits the activity of NOS and reduces the content of NO and cGMP in various brain regions of rats, suggesting the NO-NOS-cGMP pathway as a target of general anesthetic action mediated by Xylazole (Huanqi et al., 2010).

Pharmacokinetic-Pharmacodynamic Modeling

A comprehensive study on the simultaneous pharmacokinetic-pharmacodynamic modeling of Xylazole in sheep and rabbits has elucidated its sedation, analgesic, and muscular relaxation mechanisms, along with their interrelation. Parameters of this modeling were extensively studied, contributing to a deeper understanding of Xylazole's effects (Gui-lin, 2000).

Xylan-Based Drug Delivery Systems

Xylazole has been associated with xylan-based drug delivery systems. Research involving xylan, a natural polysaccharide, has led to the development of novel drug delivery systems, particularly for colon-specific drugs. Xylan derivatives have shown potential in forming nanoparticles for drug delivery applications, with studies highlighting their synthesis and application potential (Kumar & Negi, 2012; Daus & Heinze, 2010; Petzold-Welcke et al., 2014).

Safety And Hazards

Xylazole is not safe for use in humans and may result in serious and life-threatening side effects that appear to be similar to those commonly associated with opioid use . Increasing use of xylazole, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Xylazole toxicity is a critical and emerging public health concern associated with severe respiratory and central nervous system depression, significant cardiovascular effects, and potentially disfiguring and life-threatening skin ulcers .

Direcciones Futuras

The increasing prevalence of xylazole as an adulterant in the opioid and nonopioid supply for patients with substance use disorder is a public health emergency . The heightened risk of death due to xylazole toxicity and lack of a specific antidote underscores the dire need for prompt identification, comprehensive evaluation, and appropriate management .

Propiedades

IUPAC Name |

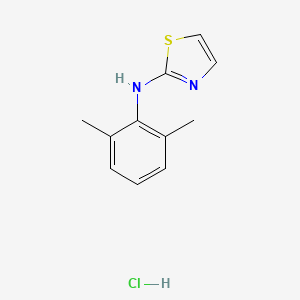

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHSCHUMEPRVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154151 | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylazole | |

CAS RN |

123941-49-1 | |

| Record name | Xylazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1683345.png)

![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

![3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)

![N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide](/img/structure/B1683357.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1683362.png)